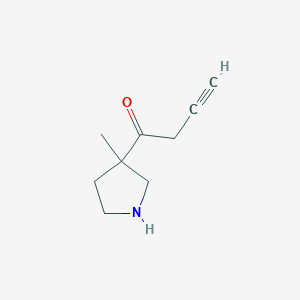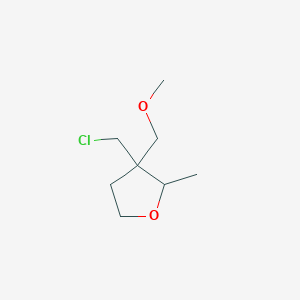
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers with various substituents. This particular compound features chloromethyl and methoxymethyl groups attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can be achieved through several methods:
Starting from 2-methyloxolane: The compound can be synthesized by chloromethylation of 2-methyloxolane using formaldehyde and hydrochloric acid under acidic conditions.
Methoxymethylation: The methoxymethyl group can be introduced by reacting the chloromethylated oxolane with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve continuous flow processes to ensure high yield and purity. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted oxolanes depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted oxolanes.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for pharmaceutical applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane would depend on its specific application. Generally, the compound could interact with molecular targets through its reactive functional groups, leading to various biochemical pathways and effects.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-2-methyloxolane: Lacks the methoxymethyl group.
3-(Methoxymethyl)-2-methyloxolane: Lacks the chloromethyl group.
2-Methyloxolane: Lacks both chloromethyl and methoxymethyl groups.
Uniqueness
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide diverse reactivity and potential for various applications.
属性
分子式 |
C8H15ClO2 |
|---|---|
分子量 |
178.65 g/mol |
IUPAC 名称 |
3-(chloromethyl)-3-(methoxymethyl)-2-methyloxolane |
InChI |
InChI=1S/C8H15ClO2/c1-7-8(5-9,6-10-2)3-4-11-7/h7H,3-6H2,1-2H3 |
InChI 键 |
OCTAGUWIFKDRCN-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCO1)(COC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
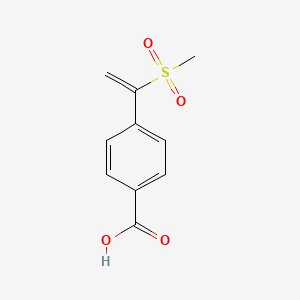
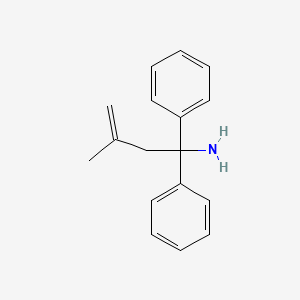
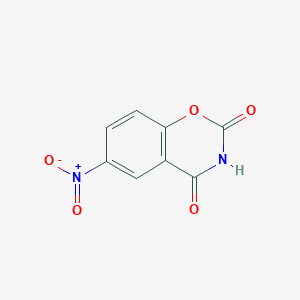
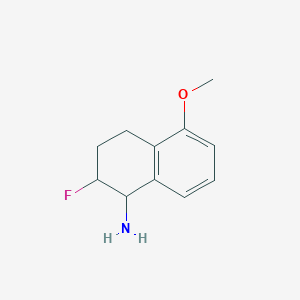
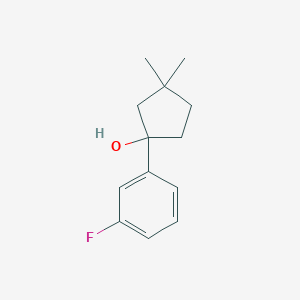

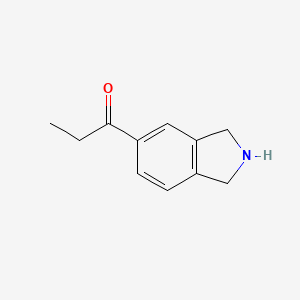
![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)

